molecular formula C6H3BrF2N4 B2766218 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2248401-04-7

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2766218
CAS RN: 2248401-04-7
M. Wt: 249.019
InChI Key: NDUMSRKWWGYADD-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of certain enzymes and proteins, including protein kinases. In vivo studies have shown that 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is able to inhibit the growth and proliferation of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is its potential as a tool for the identification and characterization of protein targets. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying the function of these targets. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that high concentrations of 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One area of future research is the development of more selective inhibitors of specific protein kinases. Another area of future research is the development of new drug candidates based on the structure of 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Finally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of scientific research.
Conclusion
In conclusion, 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and viral infections. While there are still many unanswered questions regarding the mechanism of action and potential applications of this compound, it is clear that it has the potential to be a valuable tool for studying protein targets and developing new drug candidates.

Synthesis Methods

The synthesis of 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves a multi-step process that includes the reaction of 2,4-difluoro-5-nitrobenzonitrile with ethyl 2-aminomalonate to produce 5-amino-2,4-difluoro-3-nitropyridine. This intermediate is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce 6-bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and viral infections. In biochemistry, it has been studied for its potential as a tool for the identification and characterization of protein targets.

properties

IUPAC Name

6-bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N4/c7-3-1-10-6-11-5(4(8)9)12-13(6)2-3/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMSRKWWGYADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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